2-benzyl-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-benzyl-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations
The compound 2-benzyl-4-(3-chlorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and related derivatives have been studied for various chemical transformations. For instance, King et al. (1971) explored the chlorination of heterocyclic compounds including 2H-1,2,3-benzothiadiazine 1,1-dioxide, leading to the formation of different by-products depending on the reaction conditions (King et al., 1971). Similarly, Friary (1978) reported an anomalous acylation of aminobenzenesulfonamide yielding derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxide (Friary, 1978).
Synthesis of Novel Derivatives
Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides from sodium saccharin, showing potential biological activities (Zia-ur-Rehman et al., 2009). Ivanova et al. (2012) developed a novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, highlighting the significance of these compounds in antiviral research (Ivanova et al., 2012).
Medicinal Chemistry and Organic Synthesis
Gyűjtő et al. (2020) investigated transformations of 2H-1,2,3-benzothiadiazine 1,1-dioxides, including nucleophilic substitution and demethylation, expanding their use in organic and medicinal chemistry (Gyűjtő et al., 2020). This highlights the versatility of these compounds in synthesizing various functionally diverse molecules.
Catalysis in Organic Synthesis
Khazaei et al. (2015) demonstrated the use of a derivative of 2H-benzo[e][1,2,4]thiadiazine as an efficient catalyst in synthesizing pyran, pyranopyrazole, and phthalazine derivatives in aqueous media, emphasizing its utility in green chemistry (Khazaei et al., 2015).
Solid-Phase Synthesis
Makino et al. (2003) investigated the solid-phase synthesis of 2,1,3-benzothiadiazin-4-one 2-oxides, a method important for drug discovery and the synthesis of non-peptide organic compounds (Makino et al., 2003).
Properties
IUPAC Name |
2-benzyl-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-18-10-6-9-17(13-18)14-23-19-11-4-5-12-20(19)28(26,27)24(21(23)25)15-16-7-2-1-3-8-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEMYVJNOOJQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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